molecular formula C18H15N3O2S B2725474 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034451-58-4

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2725474
CAS No.: 2034451-58-4
M. Wt: 337.4
InChI Key: IPGQWHDGMXBNPK-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic chemical compound provided for research and development purposes. With the molecular formula C18H15N3O2S and a PubChem CID of 122161444, this substance features a hybrid molecular architecture incorporating benzofuran and thiophene heterocyclic systems, linked by a pyrazole-ethylcarboxamide chain . This structure places it within a class of compounds known for diverse biological potential. Heterocyclic scaffolds, particularly benzofuran and thiophene derivatives, are extensively investigated in medicinal chemistry for their wide range of pharmacological activities. Benzofuran derivatives, for instance, have been studied for their potential role in cancer treatment, exhibiting promising therapeutic applications . Similarly, thiophene derivatives have been explored as antiviral agents against infections such as those caused by flavivirus . The integration of these privileged structures into a single molecule makes this compound a valuable chemical tool for researchers screening for new bioactive agents, investigating structure-activity relationships (SAR), and exploring novel mechanisms of action in fields including oncology, virology, and infectious disease. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-18(17-11-13-3-1-2-4-16(13)23-17)19-7-9-21-8-5-15(20-21)14-6-10-24-12-14/h1-6,8,10-12H,7,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGQWHDGMXBNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nenitzescu Reaction for Benzofuran Core Formation

The Nenitzescu reaction, a classical method for synthesizing benzofurans, involves the condensation of enaminoketones with 1,4-benzoquinones under acidic conditions. For example, treatment of 2-methoxyacetophenone derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates enaminoketones, which subsequently react with 1,4-benzoquinone to yield 3-benzoylbenzofurans. Oxidation of the acetyl group in these intermediates (e.g., via Jones oxidation) produces benzofuran-2-carboxylic acids. This method, however, often suffers from moderate yields (30–60%) due to competing indole byproduct formation.

Vilsmeier-Haack Formylation for Direct Functionalization

An alternative approach employs the Vilsmeier-Haack reaction to introduce formyl groups directly onto the benzofuran scaffold. For instance, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been synthesized via this method, leveraging phosphorus oxychloride (POCl₃) and DMF to form the aldehyde functionality. Subsequent oxidation of the aldehyde to a carboxylic acid (e.g., using KMnO₄ in acidic conditions) provides benzofuran-2-carboxylic acid.

Construction of the Pyrazole-Thiophene-Ethylamine Side Chain

The pyrazole ring, substituted with a thiophen-3-yl group and an ethylamine linker, is synthesized through cyclocondensation and cross-coupling strategies:

Hydrazine Cyclocondensation with α,β-Unsaturated Ketones

Chalcones (α,β-unsaturated ketones) bearing thiophene substituents undergo cyclization with hydrazine hydrate to form pyrazoline intermediates, which are subsequently oxidized to pyrazoles. For example, reacting 3-(thiophen-3-yl)propenone with hydrazine hydrate in ethanol under reflux yields 3-(thiophen-3-yl)-1H-pyrazole. Introducing the ethylamine side chain requires functionalizing the pyrazole nitrogen with a 2-aminoethyl group. This is achieved by alkylating the pyrazole with 2-bromoethylamine hydrobromide in the presence of a base (e.g., K₂CO₃) in dry DMF.

Amide Bond Formation Between Fragments

The final step involves coupling benzofuran-2-carboxylic acid with 1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazole via amide bond formation:

Activation of Carboxylic Acid

Benzofuran-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) enable direct amidation without isolating the acyl chloride.

Nucleophilic Acyl Substitution

The activated carboxylic acid reacts with 1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazole in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is typically added to scavenge HCl generated during the reaction. The reaction proceeds at room temperature for 12–24 hours, yielding the target compound after purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Challenges

Byproduct Mitigation in Pyrazole Synthesis

Cyclocondensation reactions often produce regioisomeric pyrazoles or oxidized byproducts. Employing high-purity hydrazine hydrate and optimizing reaction temperature (80–100°C) minimizes these issues. Additionally, chromatographic purification (e.g., using flash chromatography) is critical for isolating the desired regioisomer.

Amidation Efficiency

Coupling efficiency depends on the steric hindrance of the amine. Using excess EDCI/HOBt (1.5 equivalents) and prolonged reaction times (24–48 hours) improves yields for bulky amines like 1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazole.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Resonances at δ 8.2–8.5 ppm (benzofuran protons), δ 7.3–7.6 ppm (thiophene protons), and δ 6.5–7.0 ppm (pyrazole protons).
  • LC-MS : Molecular ion peak at m/z 337.4 [M+H]⁺.
  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (pyrazole C=N).

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide exhibit significant antimicrobial properties. For instance, benzofuran–pyrazole derivatives have shown broad-spectrum activity against various bacteria, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL. This suggests potential as new antimicrobial agents, particularly against resistant strains of bacteria .

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated through various assays. Compounds derived from similar structures demonstrated high DPPH scavenging percentages, indicating effective radical scavenging abilities. This property is crucial for developing therapeutics aimed at oxidative stress-related diseases .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of benzofuran–pyrazole derivatives. These compounds have shown substantial effects in stabilizing human red blood cell membranes, which is indicative of their ability to mitigate inflammation .

Cancer Research

This compound is being investigated for its anticancer properties. Studies suggest that similar compounds can induce apoptosis in cancer cells via mitochondrial pathways and cell cycle arrest mechanisms . The interaction of these compounds with specific molecular targets may lead to novel therapeutic strategies against various cancer types.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes, such as DNA gyrase B, which is essential for bacterial DNA replication. Notably, one derivative exhibited an IC50 value comparable to that of established antibiotics like ciprofloxacin, suggesting its potential use in treating bacterial infections .

Comparative Analysis of Biological Activities

Compound NameStructural FeaturesBiological Activity
N-(2-(3-thiophenyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamideContains methoxy groupAntibacterial
Benzothiazole derivativesKnown for antimicrobial propertiesAntimicrobial
Benzimidazole derivativesStudied for antibacterial effectsAntifungal

Notable Research Outcomes

  • Antibacterial Studies : A study demonstrated that similar compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis .
  • Anticancer Research : In vitro studies have shown that derivatives with thiophene and pyrazole structures can inhibit the growth of various cancer cell lines, suggesting their potential as anticancer agents through apoptotic pathways .

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The benzofuran and pyrazole rings can participate in π-π stacking interactions, enhancing binding affinity to biological targets.

Comparison with Similar Compounds

Structural Analogues from

The compounds 3a and 3b (synthesized by Blass et al.) share partial structural similarity with the target molecule:

  • Core Structure : Both 3a and 3b are benzamide derivatives (4-(thiophen-3-yl)benzamide) linked to a piperazine-containing ethoxyethyl chain. In contrast, the target compound features a benzofuran carboxamide core and a pyrazole-ethyl linker without a piperazine moiety.
  • Substituents: 3a: 3-Cyanophenyl on the piperazine. 3b: 3-Trifluoromethylphenyl on the piperazine.
  • Synthesis : The target compound likely involves amide coupling between benzofuran-2-carboxylic acid and a pyrazole-ethylamine intermediate, whereas 3a/3b require piperazine functionalization, leading to lower yields (~32%) due to multi-step purification .

Pyrazole-Containing Analogues from

The compound 189 in contains a pyrazole ring substituted with difluoromethyl groups and an acetamide linker. Key differences include:

  • Complexity : 189 has a highly substituted pyrazole (3,5-bis(difluoromethyl)) and a branched indazolyl-pyridine system, making it more structurally complex than the target compound.
  • Pharmacological Relevance : While 189 ’s target is unspecified, its difluoromethyl groups enhance metabolic stability, a feature absent in the thiophene-substituted target molecule .

Amide-Based Cocrystals from

The cocrystal 3 in combines 2-aminobenzothiazole with a coumarin-derived amide. Although unrelated mechanistically, this highlights the role of amide linkages in stabilizing supramolecular assemblies—a property that could influence the target compound’s crystallinity or solubility .

Research Implications and Trends

  • Pharmacological Potential: The target compound’s benzofuran and pyrazole motifs are associated with dopamine receptor modulation (e.g., D3 ligands in ). Removing the piperazine moiety may reduce off-target effects compared to 3a/3b .
  • Synthetic Efficiency : The absence of piperazine functionalization in the target compound could streamline synthesis, though yields depend on coupling efficiency and purification methods.
  • Physicochemical Properties : The thiophene and benzofuran groups may confer moderate lipophilicity (clogP ~3–4), whereas 3b ’s trifluoromethyl group increases hydrophobicity (clogP ~4.5) .

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antiproliferative, antimicrobial, and apoptotic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzofuran core, a pyrazole moiety, and a thiophene ring, contributing to its unique biological properties. The molecular formula is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 324.4 g/mol. The presence of sulfur in the thiophene ring and nitrogen in the pyrazole enhances its reactivity and biological interactions.

1. Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzofuran have shown selective cytotoxicity towards K562 leukemia cells without affecting normal HaCat cells, indicating a potential therapeutic window.

CompoundCell LineEffect on ViabilityMechanism
Compound 6K56213% reductionApoptosis induction via ROS generation
Compound 8K562No significant effectNon-toxic to normal cells

These findings suggest that modifications in the substituents on the benzofuran core can lead to variations in biological activity, with some derivatives promoting apoptosis through reactive oxygen species (ROS) production and mitochondrial dysfunction .

2. Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Compounds with similar structural features have shown promising results against various bacterial strains, including E. coli and Pseudomonas aeruginosa. Minimum inhibitory concentrations (MICs) were determined to assess efficacy:

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BP. aeruginosa16

The presence of heterocyclic rings in these compounds is thought to enhance their interaction with bacterial enzymes or membranes, leading to increased antimicrobial activity .

3. Induction of Apoptosis

The apoptotic potential of this compound has been studied extensively. It has been shown to activate caspases, which are crucial for the apoptotic pathway. Research indicates that compounds similar to this benzofuran derivative can increase caspase activity significantly over time:

Time (h)Caspase 3 Activity (Fold Increase)Caspase 7 Activity (Fold Increase)
41.01.0
121.261.27
482.312.30

These results suggest that prolonged exposure leads to enhanced apoptotic signaling, potentially making such compounds suitable candidates for cancer therapy .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may bind to specific enzymes involved in cell proliferation or survival.
  • Modulation of Receptor Activity : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Induction of Oxidative Stress : By generating ROS, it may disrupt mitochondrial function leading to apoptosis.

Q & A

Q. What are the optimized synthetic routes for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide?

Synthesis typically involves multi-step reactions, including:

  • Pyrazole-thiophene coupling : Reacting 3-(thiophen-3-yl)-1H-pyrazole with ethylenediamine derivatives under Pd-catalyzed conditions .
  • Benzofuran carboxamide formation : Benzofuran-2-carboxylic acid is activated via EDCI/HOBt, then coupled with the pyrazole-ethylamine intermediate .
  • Purification : Column chromatography (silica gel, CHCl₃/MeOH gradient) yields >95% purity .

Q. Key parameters :

StepCatalyst/ReagentsYield (%)Purity (%)
Pyrazole couplingPd(PPh₃)₄, K₂CO₃72–7890
Amide couplingEDCI/HOBt, DMF65–7095

Q. How is structural characterization performed for this compound?

Standard techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm thiophene (δ 7.2–7.4 ppm), pyrazole (δ 8.1 ppm), and benzofuran (δ 6.8–7.6 ppm) protons .
  • X-ray crystallography : Resolves stereochemistry and confirms supramolecular interactions (e.g., π-π stacking between benzofuran and pyrazole) .
  • HRMS : Exact mass validation (e.g., [M+H]⁺ = 393.12) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus (MIC₅₀ = 12.5 μg/mL) via broth microdilution .
  • Cytotoxicity : MTT assay on HeLa cells (IC₅₀ = 8.7 μM), with structure-activity relationships (SAR) linked to pyrazole-thiophene substitution .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity across studies?

Discrepancies (e.g., IC₅₀ varying by >50% between labs) may arise from:

  • Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v) to avoid aggregation .
  • Assay conditions : Validate cell lines (e.g., ATCC certification) and control for serum protein binding .
  • Data normalization : Compare against positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina simulates interactions with kinase domains (e.g., PI3Kγ, ΔG = -9.2 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
  • QSAR models : Correlate pyrazole substituent electronegativity with antibacterial potency (R² = 0.88) .

Q. How to design experiments for studying supramolecular interactions?

  • Cocrystallization : Use slow evaporation (CH₃CN/H₂O) to obtain crystals with hydrogen-bond donors (e.g., aminobenzothiazole derivatives) .
  • Thermal analysis : DSC/TGA identifies melting points (mp = 218–220°C) and decomposition patterns linked to thiophene stability .

Q. What methodologies validate mechanistic hypotheses (e.g., enzyme inhibition)?

  • Kinetic assays : Monitor NADPH oxidation (340 nm) for oxidoreductase inhibition (Kᵢ = 0.45 μM) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH = -12.3 kcal/mol, ΔS = 15.2 cal/mol·K) .
  • Metabolomics : LC-MS tracks downstream metabolites (e.g., ATP depletion in treated cells) .

Q. How to address synthetic yield variability in scale-up?

FactorOptimization Strategy
Catalyst loadingReduce Pd(PPh₃)₄ from 5% to 2% with microwave assistance (yield ↑ 15%) .
Solvent polaritySwitch from DMF to DMAc for higher amide coupling efficiency .
Temperature controlUse flow chemistry for exothermic steps (T < 50°C) .

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